molecular formula C13H12O4 B5445111 methyl (2Z,5E)-2-hydroxy-4-oxo-6-phenylhexa-2,5-dienoate

methyl (2Z,5E)-2-hydroxy-4-oxo-6-phenylhexa-2,5-dienoate

Cat. No.: B5445111
M. Wt: 232.23 g/mol
InChI Key: XBSRJGGJQWIXMP-GHYOLMRSSA-N
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Description

Methyl (2Z,5E)-2-hydroxy-4-oxo-6-phenylhexa-2,5-dienoate is an organic compound characterized by its conjugated diene structure and the presence of a phenyl group. This compound is notable for its unique geometric configuration, which is denoted by the (2Z,5E) nomenclature, indicating the specific arrangement of substituents around the double bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2Z,5E)-2-hydroxy-4-oxo-6-phenylhexa-2,5-dienoate typically involves the condensation of appropriate aldehydes and ketones under controlled conditions. One common method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired conjugated diene structure. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other condensation reactions that are optimized for high yield and purity. The reaction parameters, such as temperature, solvent, and reaction time, are carefully controlled to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl (2Z,5E)-2-hydroxy-4-oxo-6-phenylhexa-2,5-dienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl or hydroxyl groups, leading to the formation of esters, ethers, or other substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters and ethers.

Scientific Research Applications

Methyl (2Z,5E)-2-hydroxy-4-oxo-6-phenylhexa-2,5-dienoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2Z,5E)-2-hydroxy-4-oxo-6-phenylhexa-2,5-dienoate involves its interaction with specific molecular targets and pathways. The compound’s conjugated diene structure allows it to participate in electron transfer reactions, which can modulate biological processes. The phenyl group contributes to its binding affinity with various enzymes and receptors, influencing their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2Z,4E)-2-hydroxy-4-oxo-6-phenylhexa-2,4-dienoate: Similar structure but different geometric configuration.

    Methyl (2E,5Z)-2-hydroxy-4-oxo-6-phenylhexa-2,5-dienoate: Different arrangement of double bonds.

    Methyl (2Z,5E)-2-hydroxy-4-oxo-6-methylhexa-2,5-dienoate: Substitution of the phenyl group with a methyl group.

Uniqueness

Methyl (2Z,5E)-2-hydroxy-4-oxo-6-phenylhexa-2,5-dienoate is unique due to its specific (2Z,5E) configuration, which imparts distinct chemical and biological properties. This configuration affects its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

methyl (2Z,5E)-2-hydroxy-4-oxo-6-phenylhexa-2,5-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O4/c1-17-13(16)12(15)9-11(14)8-7-10-5-3-2-4-6-10/h2-9,15H,1H3/b8-7+,12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSRJGGJQWIXMP-GHYOLMRSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CC(=O)C=CC1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C/C(=O)/C=C/C1=CC=CC=C1)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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